molecular formula C6H13Cl2NO B12321893 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride

Cat. No.: B12321893
M. Wt: 186.08 g/mol
InChI Key: UYCJMRLNPAXBJE-UHFFFAOYSA-N
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Description

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride serves as an important building block in organic synthesis. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including:

  • Oxidation : Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to form ketones or carboxylic acids.
  • Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles (e.g., hydroxide ions), leading to diverse derivatives.

Pharmaceutical Applications

Intermediate in Drug Synthesis
One of the notable pharmaceutical applications of this compound is its role as an intermediate in the synthesis of bioactive compounds. For instance, it has been investigated for its potential use in synthesizing HIV reverse transcriptase inhibitors, which are crucial for treating HIV infections. This compound's structural characteristics allow it to interact effectively with biological targets, facilitating the development of new therapeutic agents .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool for investigating biochemical processes. Researchers utilize this compound to explore its effects on various enzymes, contributing to a deeper understanding of metabolic regulation and potential therapeutic targets .

Industrial Applications

Production of Specialty Chemicals
The compound is also utilized in industrial settings for producing specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing other industrial products, enhancing its utility in chemical manufacturing processes .

Case Study 1: Synthesis of Nevirapine

Nevirapine is an important non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The synthesis process involves multiple steps where this compound acts as a key intermediate. The reaction conditions and yields have been optimized to enhance efficiency and reduce costs .

Case Study 2: Enzyme Inhibition Studies

Research conducted by various groups has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that modifications using this compound can lead to significant changes in enzyme kinetics, providing insights into potential drug design strategies .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Outcomes
Chemical SynthesisBuilding block for complex moleculesUsed in the synthesis of pharmaceuticals
Pharmaceutical ApplicationsIntermediate for drug developmentKey role in synthesizing HIV inhibitors
Biochemical ResearchStudies on enzyme interactions and metabolic pathwaysInsights into enzyme kinetics and drug design
Industrial ApplicationsProduction of specialty chemicalsIntermediate for various industrial products

Mechanism of Action

The mechanism of action of 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance .

Biological Activity

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is a chemical compound with significant biological activity. Its molecular structure includes an amino group and a chlorine atom, which contribute to its reactivity and interaction with biological systems. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly in enzyme inhibition and potential therapeutic properties.

Molecular Formula

  • C : 6
  • H : 11
  • Cl : 1
  • N : 1
  • O : 1 (as a hydrochloride)

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. It can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can disrupt various biochemical pathways, affecting cellular processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions : Chlorine can be replaced by nucleophiles such as hydroxide ions.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different products, including carboxylic acids or amines.
Reaction TypeExample ReagentsProducts
SubstitutionSodium hydroxide3-Amino-3-methyl-2-pentanone
OxidationPotassium permanganateCorresponding carboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. This property is particularly valuable in drug development, where enzyme inhibitors can be used to treat various diseases.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that the compound may possess antimicrobial and anticancer activities. Specific assays have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, although further research is needed to confirm these effects.

Case Studies

  • Enzyme Interaction Study :
    • A study demonstrated that the compound inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Activity :
    • In vitro tests showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Cancer Cell Line Study :
    • Research involving human cancer cell lines indicated that treatment with this compound led to decreased cell viability, supporting its potential role in cancer therapy.

Properties

IUPAC Name

3-amino-1-chloro-4-methylpentan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCJMRLNPAXBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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